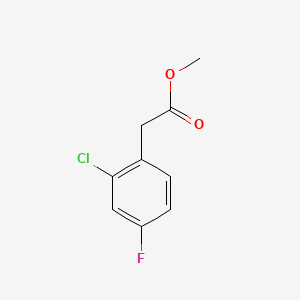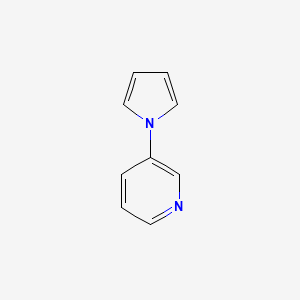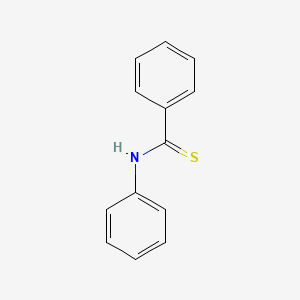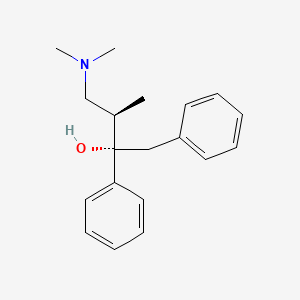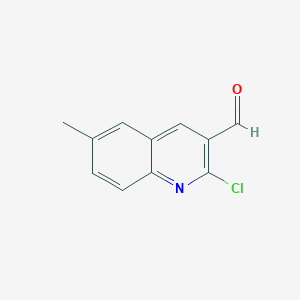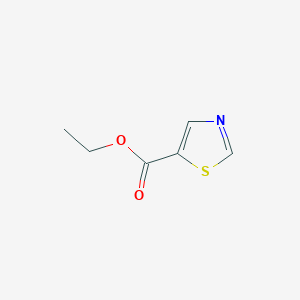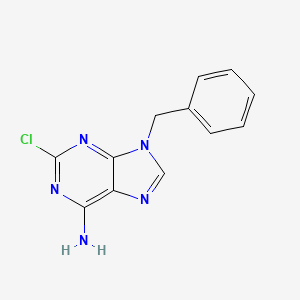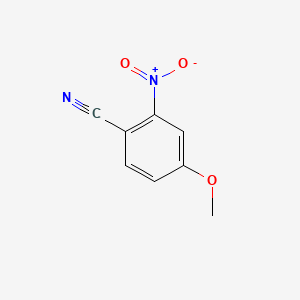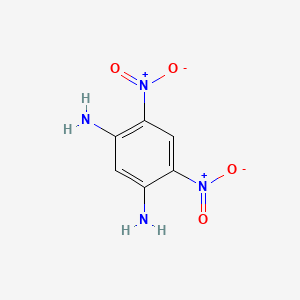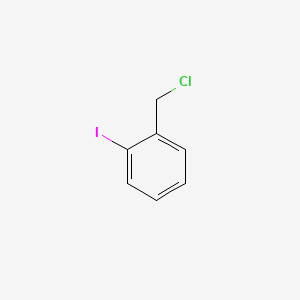
1-(Clorometil)-2-yodobenceno
Descripción general
Descripción
1-(Chloromethyl)-2-iodobenzene is an organic compound characterized by the presence of both a chloromethyl group and an iodine atom on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2-iodobenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
It is known that many chemical compounds interact with their targets by forming covalent bonds, leading to changes in the function of the target . The specific interactions of 1-(Chloromethyl)-2-iodobenzene with its targets and the resulting changes are areas for future research.
Biochemical Pathways
It is known that chemical compounds can affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that these properties can significantly impact the bioavailability of the compound
Result of Action
Similar compounds have been found to cause various effects, such as changes in cell viability and induction of apoptosis
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as temperature, pH, and the presence of other chemicals can affect the activity of 1-(Chloromethyl)-2-iodobenzene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-iodobenzene can be synthesized through several methods:
Chloromethylation of 2-iodobenzene: This involves the reaction of 2-iodobenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Sandmeyer Reaction: This method involves the diazotization of 2-iodoaniline followed by the reaction with chloromethyl chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chloromethylation reactions, ensuring the efficient use of reagents and optimal reaction conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-2-iodobenzene undergoes various types of reactions, including:
Oxidation: The iodine atom can be oxidized to form iodic acid derivatives.
Reduction: The chloromethyl group can be reduced to form a methylene group.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Iodic acid derivatives.
Reduction: Methylene derivatives.
Substitution: Alkyl or aryl substituted benzene derivatives.
Comparación Con Compuestos Similares
1-(Chloromethyl)-2-bromobenzene
1-(Chloromethyl)-2-fluorobenzene
1-(Chloromethyl)-2-chlorobenzene
This comprehensive overview highlights the significance of 1-(Chloromethyl)-2-iodobenzene in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry.
Is there anything specific you would like to know more about?
Propiedades
IUPAC Name |
1-(chloromethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMNWZHKQGKKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208177 | |
| Record name | 1-(Chloromethyl)-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59473-45-9 | |
| Record name | 2-Iodobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59473-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-2-iodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059473459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Chloromethyl)-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(CHLOROMETHYL)-2-IODOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J618WT46OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Iodobenzyl chloride utilized in the synthesis of complex organic molecules?
A1: 2-Iodobenzyl chloride serves as a crucial starting material for creating various cyclic compounds. Its reactivity stems from the presence of both iodine and chlorine atoms. [, ]
- Formation of ortho-chloromethyl aryl cuprates: Reacting 2-Iodobenzyl chloride with n-butyllithium facilitates halogen-metal exchange, generating ortho-chloromethyl aryl cuprates. These cuprates can then react with various electrophiles, such as enones, paving the way for subsequent annulation reactions, which are essential for constructing ring systems. []
- Alkylation and Intramolecular Arylation: The lithium monoenolates of N,N,N',N'-tetramethylbutanediamide or N,N,N',N'-tetramethylpentanediamide react with 2-Iodobenzyl chloride to yield alkylated intermediates. These intermediates undergo intramolecular arylation under specific reaction conditions, leading to the formation of tricyclic compounds like succinimido[3,4-b]indane and 1,2,3,4,5,6-hexahydro-1,5-methano-3-benzazocine-2,4-dione. []
Q2: What mechanistic insights have been gained regarding the intramolecular arylation reactions involving 2-Iodobenzyl chloride derivatives?
A2: Research suggests that the intramolecular arylation reactions involving derivatives of 2-Iodobenzyl chloride might proceed through competing pathways: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
